(E)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide
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Overview
Description
(E)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring and a pyrimidine ring, both of which are known for their biological activity. The presence of these rings in the structure suggests that the compound may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide typically involves the condensation of 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde with 2-(4,6-dimethylpyrimidin-2-ylthio)acetamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole or pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-4,6-dimethylpyrimidin-2-amine
- N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3,5-dihydroxybenzamide
Uniqueness
(E)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide is unique due to the presence of both pyrazole and pyrimidine rings in its structure. This combination may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6OS/c1-13-10-14(2)23-20(22-13)28-12-19(27)24-21-11-18-15(3)25-26(16(18)4)17-8-6-5-7-9-17/h5-11H,12H2,1-4H3,(H,24,27)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQQGMSCTIDBBJ-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=CC2=C(N(N=C2C)C3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=C(N(N=C2C)C3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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